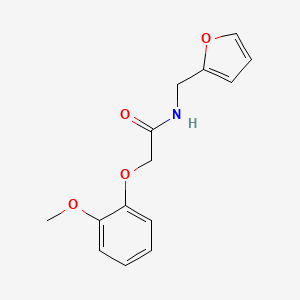![molecular formula C15H13N3O2 B5536453 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.100776666 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Development of New Pharmaceuticals
Selective Inhibitors for Disease Treatment : Compounds related to N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide have been explored for their potential in treating diseases like type 2 diabetes and allergies. For example, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), showing potential as a treatment for type 2 diabetes due to their potent inhibition, excellent selectivity, and in vivo efficacy (Edmondson et al., 2006).
Antiallergic and Antinociceptive Activities : Another study synthesized N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, showing potential antiallergic activity in vivo, which could lead to new treatments for allergic reactions (Courant et al., 1993). Additionally, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives demonstrated varying levels of antinociceptive activity, suggesting their use as pain management options (Önkol et al., 2004).
Understanding Chemical Reactions
Electrochemical Synthesis : The electrochemical synthesis of 1,2,4-triazole-fused heterocycles was achieved through a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. This method provides a valuable tool for synthesizing heterocyclic compounds efficiently and in an environmentally friendly manner (Ye et al., 2018).
Metal-Free Synthesis : PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation enabled the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This strategy facilitates the construction of triazolo[1,5-a]pyridine skeletons through direct oxidative N-N bond formation, showcasing a novel approach to heterocyclic synthesis (Zheng et al., 2014).
Exploration of Novel Materials
Anticancer and Antimicrobial Agents : The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines explored their potential as anticancer and antimicrobial agents. This research highlights the importance of integrating biologically active heterocyclic entities for developing compounds with significant biological activities (Katariya et al., 2021).
Zukünftige Richtungen
Compounds with an oxazolo[4,5-b]pyridine core, such as “N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide”, have shown promise in the field of medicinal chemistry due to their anticancer activity . Future research could focus on further exploring the biological activity of these compounds, optimizing their structures for improved activity, and investigating their mechanisms of action.
Eigenschaften
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXYCHWRTGVFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)
![(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)
![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)
![2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide](/img/structure/B5536402.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B5536430.png)

![(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

